molecular formula C25H24ClN3 B2871187 1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine CAS No. 1025724-80-4

1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

Cat. No. B2871187
CAS RN: 1025724-80-4
M. Wt: 401.94
InChI Key: GCYCQBIKZVSZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine, also known as CMPNP, is a synthetic compound with a wide range of biological applications. CMPNP is a member of the piperidine family, a group of compounds that have been studied extensively for their potential therapeutic effects. CMPNP has been found to possess anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral properties, among others. CMPNP has been used in numerous scientific research studies to further understand its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, such as the compound , have been recognized for their antimicrobial properties . The structural presence of the naphthalene and piperidine rings could potentially enhance the compound’s ability to interact with bacterial cell membranes or inhibit key enzymes required for bacterial survival.

Anti-Tuberculosis

The pyrazole core is known to contribute to anti-tuberculosis activity . Research into similar compounds has shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, suggesting potential applications for our compound in this field.

Anti-Inflammatory Properties

Compounds with a pyrazole moiety have demonstrated significant anti-inflammatory effects . This is particularly relevant in the development of new medications for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Effects

The antioxidant capacity of pyrazole derivatives makes them candidates for protecting cells against oxidative stress . This property is crucial in preventing diseases associated with free radical damage, including cancer and neurodegenerative disorders.

Anti-Tumor and Cytotoxicity

Pyrazole compounds have shown anti-tumor activities and can induce cytotoxicity in various cancer cell lines . The compound’s interaction with cellular targets could lead to the development of new chemotherapeutic agents.

Analgesic Effects

The analgesic (pain-relieving) potential of pyrazole derivatives is another area of interest . By modulating pain pathways, such compounds could be used to develop new pain management therapies, especially for chronic pain conditions.

Anti-Breast Cancer Activity

Molecular docking studies have indicated that certain pyrazole derivatives exhibit binding affinity to human estrogen alpha receptors, which is comparable to known anti-breast cancer agents . This suggests that our compound could be explored for its efficacy against breast cancer.

Hepatic Cancer Treatment

Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2) . The structural features of these compounds, including the one , may provide a basis for new treatments targeting liver cancer.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3/c26-21-8-3-5-18(15-21)17-29-13-11-20(12-14-29)24-16-25(28-27-24)23-10-4-7-19-6-1-2-9-22(19)23/h1-10,15-16,20H,11-14,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYCQBIKZVSZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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